4-methoxy-N-propylnaphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-propylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-3-10-15-19(16,17)14-9-8-13(18-2)11-6-4-5-7-12(11)14/h4-9,15H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZXKEDJUWXBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Methoxylation via Nucleophilic Substitution
In cases where sulfonation precedes methoxylation, the 4-position of naphthalene-1-sulfonic acid may be functionalized using a two-step nitration-reduction-methylation sequence. Nitration with concentrated nitric acid in sulfuric acid introduces a nitro group at the 4-position, which is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or iron in hydrochloric acid. The resulting 4-aminonaphthalene-1-sulfonic acid is methylated via reaction with methyl iodide in the presence of a base (e.g., potassium carbonate), yielding 4-methoxynaphthalene-1-sulfonic acid.
Alternative Route: Friedel-Crafts Alkylation
An alternative strategy involves Friedel-Crafts acylation of naphthalene with acetyl chloride, followed by reduction to a methyl group and subsequent sulfonation. However, this method risks introducing substituents at unintended positions and is less commonly employed for methoxy group installation.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is converted to its reactive sulfonyl chloride derivative using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, treatment of 4-methoxynaphthalene-1-sulfonic acid with PCl₅ in dichloromethane at 0–5°C produces 4-methoxynaphthalene-1-sulfonyl chloride in yields exceeding 85%. The reaction is typically monitored by TLC or NMR to ensure complete conversion.
Amine Coupling Reaction
Propylamine Activation
The final step involves reacting 4-methoxynaphthalene-1-sulfonyl chloride with propylamine to form the sulfonamide bond. Propylamine is commonly used in excess (1.2–2.0 equivalents) to drive the reaction to completion. A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction.
Representative Procedure
A mixture of 4-methoxynaphthalene-1-sulfonyl chloride (1.0 equiv), propylamine (1.5 equiv), and TEA (2.0 equiv) in anhydrous dichloromethane is stirred at 0°C for 1 hour, followed by warming to room temperature for 12–18 hours. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane), yielding 4-methoxy-N-propylnaphthalene-1-sulfonamide as a white solid.
Optimization of Reaction Conditions
Studies on analogous sulfonamide syntheses demonstrate that polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but may complicate purification. Lower temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.
Yield and Spectroscopic Data
The table below summarizes optimized conditions and yields from analogous syntheses:
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 8.45 (d, J=8.5 Hz, 1H, H-8), 7.90–7.40 (m, 5H, aromatic), 3.95 (s, 3H, OCH₃), 3.10 (t, J=7.0 Hz, 2H, NHCH₂), 1.65–1.50 (m, 2H, CH₂CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).
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IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-propylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfonic acids, naphthoquinones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that sulfonamide derivatives, including 4-methoxy-N-propylnaphthalene-1-sulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : The compound has been tested against a panel of kinases, revealing its potential to disrupt signaling pathways critical for cancer cell survival .
- Cytotoxicity : In vitro studies demonstrate that this compound induces apoptosis in various cancer cell lines, suggesting its utility as an anticancer agent .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. This compound has shown promising results in inhibiting nitric oxide production and cyclooxygenase activity in macrophage models, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Study: Anticancer Activity
A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited potent antiproliferative activity against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide moiety significantly influenced biological activity, with specific substitutions enhancing efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| This compound | MCF7 (Breast) | 15.0 |
Case Study: Anti-inflammatory Activity
In another study focused on inflammatory responses, the compound was evaluated for its ability to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophages. Results showed a dose-dependent inhibition with an IC50 value of approximately 10 µM, highlighting its potential in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-methoxy-N-propylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death . The compound may also interact with other enzymes and receptors, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Research Findings and Gaps
- Biological Activity : Structural analogs like sulfonic acids are rarely bioactive, but sulfonamides with alkyl chains show promise in targeting enzymes (e.g., carbonic anhydrase) .
- Safety Profile : Unlike nitroaromatics (e.g., 1-nitronaphthalene), sulfonamides are generally less toxic but may require evaluation for renal clearance .
Biological Activity
4-Methoxy-N-propylnaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews current research findings, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features a naphthalene ring system with a methoxy group and a sulfonamide moiety. This arrangement contributes to its unique biological properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Fatty Acid Binding Protein 4 (FABP4) : Studies have shown that naphthalene-1-sulfonamide derivatives can effectively inhibit FABP4, a protein implicated in metabolic and inflammatory processes. This inhibition suggests potential applications in treating metabolic disorders such as diabetes and atherosclerosis .
- Anticancer Activity : Compounds structurally similar to this compound have demonstrated significant anticancer effects. For instance, sulfonamide derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting that this compound might share similar properties .
Biological Activity Data
A summary of the biological activities associated with this compound is presented below:
| Activity | Effect | Reference |
|---|---|---|
| FABP4 Inhibition | Potent inhibitor | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Antimicrobial Properties | Potential activity against pathogens |
Case Study 1: FABP4 Inhibition
In a study examining the binding affinities of various naphthalene-1-sulfonamide derivatives, this compound was identified as a potent inhibitor of FABP4. The binding mode was elucidated through X-ray crystallography, revealing critical interactions within the binding pocket that enhance its inhibitory efficacy .
Case Study 2: Anticancer Evaluation
Another study focused on the anticancer properties of sulfonamide derivatives highlighted the structure-activity relationships (SAR) among different compounds. The results indicated that modifications on the sulfonamide group could significantly alter cytotoxicity profiles against various cancer cell lines, suggesting that this compound could be optimized for enhanced activity .
Comparative Analysis
To better understand the potential of this compound, it is essential to compare it with related compounds:
| Compound | Target Activity | Efficacy |
|---|---|---|
| 4-Chloro-N-propylsulfanilamide | Antimicrobial | Moderate |
| Naphthalene-2-sulfonamide | FABP4 Inhibition | High |
| Methoxyquinazolinone Derivatives | Anticancer | High |
Q & A
Q. Basic
- Storage conditions : Desiccate at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
- Container material : Use amber glass vials to avoid light-induced degradation.
Q. Advanced
- Degradation profiling : Accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
- Lyophilization : For hygroscopic batches, lyophilize and store in vacuum-sealed packs .
How can researchers design toxicity studies for this compound?
Q. Basic
- In vitro models : Use HepG2 cells for hepatotoxicity screening or Ames test for mutagenicity .
- Acute toxicity : OECD Guideline 423 for rodent LD₅₀ determination .
Q. Advanced
- Metabolite profiling : Incubate with liver microsomes to identify toxic metabolites (e.g., hydroxylated derivatives) .
- Omics approaches : Transcriptomics/proteomics to map pathways affected by chronic exposure .
What strategies improve regioselectivity in sulfonamide derivatization reactions?
Q. Basic
- Directing groups : Utilize methoxy substituents to guide electrophilic substitution to the naphthalene ring’s α-position .
- Protecting groups : Temporarily block reactive sites (e.g., sulfonamide NH) with Boc or Fmoc .
Q. Advanced
- Catalytic systems : Pd-catalyzed C–H activation for selective functionalization .
- Flow chemistry : Precise control of residence time and temperature to minimize byproducts .
How should researchers address contradictory solubility data in polar vs. nonpolar solvents?
Q. Basic
- Solubility screening : Use shake-flask method with UV-Vis quantification in solvents like DMSO, methanol, or hexane .
Q. Advanced
- Co-solvency studies : Blend solvents (e.g., DMSO:water gradients) to improve dissolution for in vivo assays .
- Computational prediction : Hansen solubility parameters or COSMO-RS simulations to prioritize solvent candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
